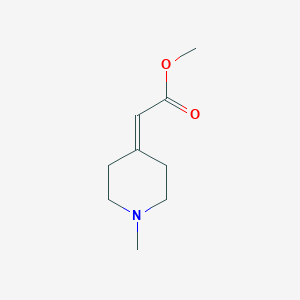

Methyl 2-(1-methylpiperidin-4-ylidene)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFUSEORPMHJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC(=O)OC)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609345 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154594-25-9 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

-

Chlorination of N-Methyl-4-piperidone :

N-Methyl-4-piperidone (1.0 mol) is reacted with phosphorus oxychloride (POCl₃, 3.0–5.0 equiv) or triphosgene in dichloromethane at 0–5°C. The mixture is stirred for 4–6 hours, yielding 2-chloro-N-methyl-3,4-dihydro-2H-piperidinium chloride as a crystalline solid. -

Elimination and Esterification :

The chlorinated intermediate is treated with sodium methoxide (NaOMe, 2.0 equiv) in anhydrous methanol under reflux (60–70°C) for 8–12 hours. This step induces dehydrochlorination, forming the ylidene bond and esterifying the acetyl group.

Optimization and Yields

-

Temperature Control : Maintaining sub-10°C during chlorination minimizes side reactions (e.g., over-chlorination).

-

Solvent Selection : Methanol optimizes both elimination and esterification, achieving yields of 68–75%.

-

Stereochemical Outcome : The reaction produces a 1:1 E/Z isomer mixture, resolvable via chromatography or crystallization.

Alternative Synthesis via Schiff Base Intermediate

While less common, Schiff base formation offers a viable pathway for introducing the ylidene group.

Condensation with Aromatic Amines

Piperidin-4-one derivatives react with substituted anilines in toluene under Dean-Stark conditions, forming Schiff bases. Subsequent hydrogenation with sodium borohydride (NaBH₄) yields 4-anilinopiperidines, which are nitrosylated and cyclized to generate ylidene intermediates.

Limitations

-

Lower Yields : Multi-step sequences reduce overall efficiency (45–55% yield).

-

Functional Group Sensitivity : Nitrosylation requires stringent anhydrous conditions to prevent decomposition.

Spectroscopic Characterization

This compound is characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Methyl 2-(1-methylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biological targets.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ester Group Modifications

- Ethyl 2-(1-methylpiperidin-4-ylidene)acetate (CAS: 28399-82-8, C₁₀H₁₇NO₂): Substituting the methyl ester with an ethyl group increases lipophilicity (log P: ~1.2 vs. ~0.8 for methyl) and molecular weight (MW: 199.25 vs. 185.22). This enhances membrane permeability but may reduce solubility in polar solvents .

Piperidine Ring Substitutions

- Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1, C₁₅H₁₉NO₂): The benzyl group introduces aromaticity, extending conjugation and stabilizing the ylidene system. This increases UV absorption at ~270 nm, useful in photochemical applications. However, steric bulk reduces reaction rates in nucleophilic additions .

- Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (CAS: 67281-07-6, C₁₆H₂₃NO₃): The hydroxyl group enables hydrogen bonding, improving crystallinity (melting point: 98–100°C vs. liquid at RT for non-hydroxylated analogues). This modification is critical in drug design for enhancing target binding .

Heterocyclic Additions

- Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate (CAS: 1322604-81-8, C₁₂H₁₆ClN₃O₂):

The chloropyridazinyl group introduces electron-withdrawing effects, polarizing the piperidine ring and increasing electrophilicity. This compound shows enhanced reactivity in Suzuki-Miyaura couplings .

Physicochemical and Pharmacokinetic Properties

| Compound (CAS) | Molecular Formula | MW | log P | Solubility (mg/mL) | TPSA (Ų) |

|---|---|---|---|---|---|

| Methyl 2-(1-methylpiperidin-4-ylidene)acetate (154594-25-9) | C₉H₁₅NO₂ | 185.22 | 0.8 | 12.5 (H₂O) | 38.3 |

| Ethyl 2-(1-methylpiperidin-4-ylidene)acetate (28399-82-8) | C₁₀H₁₇NO₂ | 199.25 | 1.2 | 8.9 (H₂O) | 38.3 |

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (206558-34-1) | C₁₅H₁₉NO₂ | 245.32 | 2.5 | 0.3 (H₂O) | 38.3 |

| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (67281-07-6) | C₁₆H₂₃NO₃ | 277.36 | 1.8 | 15.6 (MeOH) | 55.6 |

Biological Activity

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its role in various biological activities. The molecular formula is C12H17NO2, and it features an ester functional group that can influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

Key Mechanisms:

- Receptor Binding: The compound may act as a ligand for various receptors, potentially modulating their activity.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

- Cellular Signaling Modulation: By affecting signaling pathways, this compound could influence cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including drug-resistant Mycobacterium species.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Mycobacterium abscessus |

| Ciprofloxacin | 10 | Mycobacterium abscessus |

This data suggests that the compound exhibits comparable activity to established antibiotics, indicating its potential as a lead compound for further development.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, the compound demonstrated significant cytotoxic effects.

Case Study:

In a study evaluating its effects on MCF-7 breast cancer cells, this compound showed an IC50 value of approximately 20 µM, indicating potent antiproliferative effects. This activity was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications to its structure can enhance or diminish biological activity.

Key Findings:

- Piperidine Substitution: Variations in the piperidine ring significantly affect binding affinity to target proteins.

- Ester Group Influence: The ester moiety plays a crucial role in solubility and bioavailability, impacting overall efficacy.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine the crystal structure of piperidinylidene derivatives like Methyl 2-(1-methylpiperidin-4-ylidene)acetate?

- Answer : X-ray crystallography is the primary method. Data collection is performed using APEX2 software, and structures are solved via direct methods (e.g., SHELXS-97) and refined with SHELXL-97 . Key bond lengths and angles are validated using tools like ORTEP-3 for visualization . For example, bond lengths (e.g., C–C = 1.36–1.39 Å) and angles (e.g., C–C–C = 108–120°) are reported in related structures .

| Selected Bond Lengths (Å) | Selected Bond Angles (°) |

|---|---|

| C6–C5: 1.388 (4) | C6–C5–H5: 120.00 |

| N1–C7: 1.362 (4) | N1–C7–C8: 117.57 (18) |

| (Data from analogous compounds) |

Q. How do researchers resolve discrepancies in crystallographic data during refinement?

- Answer : SHELXL refinement includes twin refinement and checks for disorder. Tools like PLATON validate hydrogen bonding and detect twinning . For example, symmetry operations (e.g., x+1, y+1, z+1) and anisotropic displacement parameters are adjusted iteratively to minimize R-factors .

Advanced Research Questions

Q. What conformational dynamics are observed in the piperidinylidene ring system, and how are they analyzed?

- Answer : Torsion angles (e.g., C20–O1–N2–C9: −172.81°) and ring puckering parameters are calculated using ORTEP-3 . Dynamic NMR or molecular dynamics simulations can complement crystallographic data to study ring-flipping or substituent effects on planarity .

Q. How does the electronic structure of the piperidinylidene moiety influence reactivity in nucleophilic additions?

- Answer : Conjugation across the C=N bond (evidenced by bond angles ~120°) enhances electrophilicity. DFT calculations can map electron density distribution, while kinetic studies track substituent effects on reaction rates .

Q. What strategies are employed to validate synthetic intermediates of piperidinylidene derivatives?

- Answer : Multi-step synthesis is monitored via LC-MS and NMR. For example, methyl ester formation is confirmed by characteristic IR carbonyl stretches (~1740 cm⁻¹) and H NMR signals (δ 3.6–3.8 ppm for OCH) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.